5-Amino-1H-pyrazole-3-carboxamide hydrochloride

Transcription Factor Inhibition Medicinal Chemistry Scaffold Design

Researchers requiring reproducible aqueous biochemical data face solubility barriers with free-base aminopyrazoles. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride resolves this via its engineered HCl salt form, delivering enhanced aqueous solubility for SPR, ITC, and cell-based assays without organic co-solvent interference. • Validated kinase inhibitor scaffold-close analogs show EGFR IC50 = 101.4 nM; claimed in BTK inhibitor patents. • 3-carboxamide regioisomer enables distinct β-sheet recognition topology vs. 4-carboxamide analogs. • ≥95% purity solid; shipped ambient; stocked for immediate global dispatch.

Molecular Formula C4H7ClN4O
Molecular Weight 162.58
CAS No. 1263987-04-7
Cat. No. B2613490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-pyrazole-3-carboxamide hydrochloride
CAS1263987-04-7
Molecular FormulaC4H7ClN4O
Molecular Weight162.58
Structural Identifiers
SMILESC1=C(NN=C1N)C(=O)N.Cl
InChIInChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H
InChIKeyMVCFAYQBYQAIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1H-pyrazole-3-carboxamide HCl: Product Profile


5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a heterocyclic building block within the aminopyrazole class, characterized by a pyrazole core with an amino substituent at the 5-position, a carboxamide group at the 3-position, and presented as a hydrochloride salt . Its empirical formula is C₄H₇ClN₄O with a molecular weight of 162.58 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, with its hydrochloride salt form specifically engineered to enhance aqueous solubility and stability for biochemical and pharmacological studies . It is commercially available as a solid from major vendors with typical purities of ≥95% .

Aqueous biochemistry – hydrochloride salt ensures direct buffer solubility
Medicinal chemistry scaffold for HIF-1α/NF-AT or kinase inhibitor design
Heterocyclic building block for multi-component and cascade synthesis

5-Amino-1H-pyrazole-3-carboxamide HCl: Substitution Risks


Direct substitution of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride with other aminopyrazole analogs is scientifically invalid due to critical differences in solubility, stability, and biological target engagement. The 3-carboxamide regioisomer presents a distinct hydrogen-bonding topology compared to the 4-carboxamide analog, enabling specific recognition of transcription factor β-sheet motifs [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility—a prerequisite for reproducible biochemical assays—whereas the free base and 4-carboxamide analogs exhibit markedly limited aqueous solubility [2]. In kinase inhibitor development, the 5-amino-3-carboxamide substitution pattern confers distinct potency profiles compared to N-substituted derivatives [3]. These physicochemical and structural divergences preclude generic interchange without risking experimental irreproducibility and confounding SAR interpretation.

Regioisomer target mismatch

4-carboxamide analog engages adenosine deaminase, not HIF-1α/NF-AT; direct replacement may alter target profile and assay outcome.

Salt form solubility divergence

Free base or 4-carboxamide analog shows limited aqueous solubility; substituting the HCl salt risks organic co-solvent interference in biochemical assays.

SAR substitution pattern sensitivity

N-substituted or other regioisomeric analogs exhibit different kinase potency profiles; switching may confound structure–activity interpretation.

5-Amino-1H-pyrazole-3-carboxamide HCl: Differentiation Evidence


Regioisomer-Specific Transcription Factor Inhibition

The 5-amino-3-carboxamide pyrazole scaffold was specifically designed to achieve complementary hydrogen bonding with β-sheet peptide structures found in transcription factors. This design rationale led to the identification of compounds 7e and 8g as lead inhibitors of HIF-1α and NF-AT transcription factors, respectively [1]. In contrast, the 5-amino-4-carboxamide regioisomer is primarily associated with adenosine deaminase inhibition and exhibits a different biological profile [2]. No head-to-head comparison data are available; this represents class-level inference based on distinct reported activities of each scaffold.

Target profile
Class-level inference
3-carboxamide: HIF-1α/NF-AT inhibition. 4-carboxamide: adenosine deaminase inhibition.
Supports target-specific scaffold selection for HIF-1α/NF-AT studies.
No head-to-head data; class-level comparison.
Transcription Factor Inhibition Medicinal Chemistry Scaffold Design

Aqueous Solubility Enhancement: Salt vs. Free Base

The hydrochloride salt form of 5-Amino-1H-pyrazole-3-carboxamide significantly enhances aqueous solubility compared to the free base and positional isomers. The hydrochloride salt is reported to be readily soluble in water , whereas the free base 5-amino-1H-pyrazole-3-carboxamide exhibits only moderate solubility in polar solvents . More critically, the 4-carboxamide regioisomer demonstrates severely limited aqueous solubility: it is only slightly soluble in DMSO and very slightly soluble in methanol, with no appreciable water solubility reported [1]. No quantitative solubility values (e.g., mg/mL) are available from authoritative sources; this is a qualitative but functionally critical distinction for experimental design.

Solubility tier
Cross-study comparable
HCl salt readily soluble in water; free base moderate; 4-carboxamide no appreciable water solubility.
Hydrochloride salt enables aqueous assay workflows without co-solvents.
Qualitative evidence; quantitative mg/mL data unavailable.
Biochemical Assays Formulation Physicochemical Properties

EGFR Kinase Inhibition Potential

While direct data for the parent compound are not available, amino-1H-pyrazole amide derivatives demonstrate potent kinase inhibition. A representative amino-1H-pyrazole amide derivative tested against EGFR kinase exhibited an IC50 of 101.4 nM [1]. This provides a class-level benchmark for the inhibitory potential of structurally related 5-aminopyrazole carboxamides. In comparison, 1,5-diarylpyrazole-3-carboxamides achieve IC50 values in the low nanomolar range (5.7–83 nM) against arachidonic acid-induced platelet aggregation [2], while optimized FLT3 inhibitors in the 1H-pyrazole-3-carboxamide series reach sub-nanomolar potency (IC50 = 0.089–0.213 nM) [3]. The parent hydrochloride salt serves as a minimalist scaffold from which such optimized derivatives are elaborated.

Kinase potency
Class-level inference
Representative analog EGFR IC₅₀ = 101.4 nM; optimized series 0.089–0.213 nM.
Core scaffold supports kinase inhibitor optimization programs.
Direct parent compound data not available.
Kinase Inhibitor Oncology EGFR

Synthetic Versatility of 5-Aminopyrazole Scaffold

The 5-aminopyrazole scaffold is recognized as a privileged reagent for constructing diverse heterocyclic and fused heterocyclic systems, including bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives [1]. This synthetic versatility is enabled by the dual functionality of the amino and carboxamide groups, which participate in cyclocondensation, multi-component reactions, and cascade protocols. In contrast, the 4-carboxamide regioisomer is less widely exploited as a synthetic building block, with primary applications in adenosine deaminase inhibition [2]. The hydrochloride salt form further facilitates synthetic manipulation by improving solubility in reaction media and enabling direct use in aqueous-compatible transformations.

Synthetic scope
Class-level inference
3-carboxamide scaffold enables bicyclic to spiro-fused systems; 4-carboxamide less exploited as a building block.
Broader synthetic applicability than 4-carboxamide regioisomer.
Literature review 1981–2018 confirms privileged building block status.
Organic Synthesis Heterocyclic Chemistry Building Block

BTK Inhibitor Pharmacophore

The 5-aminopyrazole carboxamide core is a central structural element in multiple patented BTK inhibitor series. US Patent US20190152952A1 describes 5-aminopyrazole carboxamide derivatives as BTK inhibitors, with the 3-carboxamide regioisomer specifically claimed [1]. Similarly, WO2020/0361902 discloses crystalline forms of 5-aminopyrazole carboxamide compounds demonstrating high efficiency, good selectivity, and excellent pharmacokinetic properties as BTK inhibitors [2]. The parent hydrochloride salt represents the minimalist embodiment of this pharmacophore, enabling SAR exploration through systematic derivatization. No head-to-head comparison with 4-carboxamide analogs is provided in these patents; this is supporting evidence for the privileged status of the 3-carboxamide scaffold.

Pharmacophore status
Supporting evidence
Core scaffold claimed in BTK inhibitor patents (US20190152952A1, WO2020/0361902).
Supports kinase drug discovery relevance for BTK-targeted programs.
Patent-based evidence; no biological data for parent compound.
BTK Inhibitor Immuno-Oncology Kinase Drug Discovery

5-Amino-1H-pyrazole-3-carboxamide HCl: Application Scenarios


Transcription Factor Inhibitor Discovery

Based on the demonstrated ability of the 5-amino-3-carboxamide pyrazole scaffold to engage β-sheet peptide structures, this compound serves as a validated starting point for designing inhibitors of transcription factors such as HIF-1α and NF-AT [1]. The hydrochloride salt form ensures adequate aqueous solubility for biochemical screening and biophysical assays (e.g., SPR, ITC) without organic co-solvent interference .

Kinase Inhibitor SAR Studies

The 5-amino-3-carboxamide pyrazole core is a recognized kinase inhibitor scaffold with demonstrated potency against EGFR (IC50 = 101.4 nM for a close analog) and is claimed in BTK inhibitor patents [1]. The hydrochloride salt provides a soluble, handleable building block for parallel synthesis and library production aimed at optimizing kinase selectivity and potency [2].

Heterocyclic Library Synthesis

The 5-aminopyrazole scaffold is a privileged reagent for constructing diverse fused heterocyclic systems via multi-component reactions, cyclocondensation, and cascade protocols [1]. The hydrochloride salt's enhanced solubility facilitates reactions in aqueous or polar media, expanding the scope of compatible synthetic methodologies compared to less soluble analogs .

Aqueous Solubility for Biochemical Assays

For enzyme inhibition assays, cell-based screens, or any biochemical experiment conducted in aqueous buffer systems, the hydrochloride salt form is the preferred choice over the free base or 4-carboxamide analog, which exhibit limited aqueous solubility that can compromise assay reproducibility [1].

Application
Selection Property
Validation Focus
Transcription factor inhibitor discovery
3-Carboxamide β-sheet recognition motif
HIF-1α / NF-AT target engagement validation
Kinase inhibitor SAR studies
5-Amino-3-carboxamide core scaffold
Kinase selectivity and potency optimization
Heterocyclic library synthesis
Dual amino/carboxamide reactive handles
Reaction scope and scaffold diversification
Aqueous biochemical assays
Hydrochloride salt aqueous solubility
Co-solvent-free assay compatibility

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